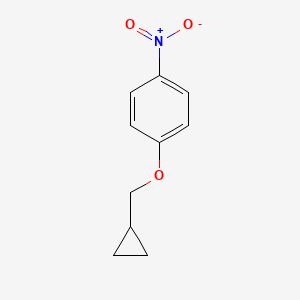

1-(Cyclopropylmethoxy)-4-nitrobenzene

Description

1-(Cyclopropylmethoxy)-4-nitrobenzene is a nitroaromatic compound featuring a cyclopropylmethoxy substituent at the para position relative to the nitro group. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. This compound is primarily utilized as an organic building block in synthetic chemistry, particularly for constructing complex molecules in medicinal and materials science applications . The cyclopropylmethoxy group introduces steric and electronic effects, while the nitro group serves as a strong electron-withdrawing moiety, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXOLBPRSPJCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclopropylmethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of 1-(cyclopropylmethoxy)-4-nitrobenzene may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(Cyclopropylmethoxy)-4-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds in biological systems.

Medicine: Research into the pharmacological properties of 1-(cyclopropylmethoxy)-4-nitrobenzene and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethoxy)-4-nitrobenzene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress. The cyclopropylmethoxy group may also influence the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

- Nitro Group: Common to all compounds, the nitro group (-NO₂) deactivates the aromatic ring, directing electrophilic substitution to meta positions and facilitating nucleophilic aromatic substitution under forcing conditions.

- Cyclopropylmethoxy vs.

- Chlorine vs. Sulfonyl : Chlorine (in 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) acts as a leaving group in alkyne coupling, while sulfonyl groups (in 1-(Ethanesulfonyl)-4-nitrobenzene) stabilize negative charges, enhancing electrophilicity for SNAr reactions .

Research Findings and Data

- Reactivity in Coupling Reactions: The cyclopropylmethoxy group’s steric bulk may hinder cross-coupling reactions compared to smaller substituents like methoxy. For instance, 1-(Cyclopropylmethyl)-4-methoxybenzene (a non-nitro analog) is used in flavoring agents but lacks the nitro group’s reactivity .

- Thermodynamic Stability: Cyclopropane’s ring strain in 1-(Cyclopropylmethoxy)-4-nitrobenzene could lower thermal stability relative to non-cyclic analogs like 4-nitroanisole .

Biological Activity

1-(Cyclopropylmethoxy)-4-nitrobenzene is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by a cyclopropylmethoxy group and a nitro substituent on the benzene ring, exhibits various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 1-(Cyclopropylmethoxy)-4-nitrobenzene is , and it has a molecular weight of approximately 195.20 g/mol. The compound's structure includes a nitro group (-NO2), which is known for its electrophilic properties, and a cyclopropylmethoxy group that may influence its biological interactions.

The biological activity of 1-(Cyclopropylmethoxy)-4-nitrobenzene is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with nucleophiles in proteins, thus influencing various biochemical pathways.

Biological Activities

Research indicates that 1-(Cyclopropylmethoxy)-4-nitrobenzene may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, potentially making them useful in treating infections .

- Anticancer Potential : Some derivatives of nitrobenzene compounds have been evaluated for their anticancer effects. Research on related compounds indicates that they may induce apoptosis in cancer cells, particularly when combined with conventional chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways, which could provide insights into its role as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Study: Anticancer Activity

A study investigated the effects of nitrobenzene derivatives, including those similar to 1-(Cyclopropylmethoxy)-4-nitrobenzene, on breast cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction, particularly in cells resistant to standard chemotherapy. The combination treatment with doxorubicin showed enhanced efficacy, indicating potential synergistic effects .

Case Study: Enzyme Interaction

Research into the enzyme inhibition properties of related compounds revealed that 1-(Cyclopropylmethoxy)-4-nitrobenzene could act as a selective inhibitor for certain enzymes involved in inflammatory responses. This suggests its potential use in treating conditions like asthma or other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.